4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane
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Overview
Description
4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane is a chemical compound characterized by the presence of an oxane ring and an oxolan-2-yl group
Preparation Methods
The synthesis of 4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane typically involves the reaction of oxane derivatives with oxolan-2-yl-containing reagents under specific conditions. One common method includes the use of sulfonylation reactions where oxane is treated with oxolan-2-yl ethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-2-yl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. Additionally, the sulfonyl group can interact with nucleophilic residues in proteins, leading to covalent modifications that alter protein function .
Comparison with Similar Compounds
4-[2-(Oxolan-2-yl)ethylsulfonyl]oxane can be compared with other similar compounds such as:
4-{[2-(oxolan-2-yl)ethane]sulfinyl}benzoic acid: This compound also contains an oxolan-2-yl group but differs in its sulfinyl linkage and aromatic ring structure.
4-[(2-{[2-(oxolan-2-yl)ethyl]amino}ethane)sulfonyl]benzonitrile: This compound features an amino group and a benzonitrile moiety, providing different chemical reactivity and applications.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-[2-(oxolan-2-yl)ethylsulfonyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c12-16(13,11-3-7-14-8-4-11)9-5-10-2-1-6-15-10/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJPGJNJDNMSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCS(=O)(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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